molecular formula C13H16N2O B3252874 (S)-3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] CAS No. 220099-90-1

(S)-3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]

Cat. No.: B3252874
CAS No.: 220099-90-1
M. Wt: 216.28 g/mol
InChI Key: OCKIPDMKGPYYJS-CYBMUJFWSA-N
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Description

(S)-3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] is the enantiopure form of the investigational compound AZD-0328. It is a potent and selective agonist of the neuronal alpha-7 nicotinic acetylcholine receptor (α7 nAChR) . Activation of this receptor by the compound has been shown to enhance the release of cortical dopamine and improve learning and attentional processes in preclinical models, highlighting its significant research value for studying the central nervous system . Due to this mechanism of action, AZD-0328 has been investigated in clinical trials for the treatment of neurological and cognitive conditions, including schizophrenia and Alzheimer's Disease . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use. The chemical structure is defined by the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol . (S)-3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] is provided for Research Use Only and is not approved for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-10-8-13(16-12(10)14-5-1)9-15-6-3-11(13)4-7-15/h1-2,5,11H,3-4,6-9H2/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKIPDMKGPYYJS-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3(C2)CC4=C(O3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@]3(C2)CC4=C(O3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501159346
Record name (2′S)-Spiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220099-90-1
Record name (2′S)-Spiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220099-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2′S)-Spiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3’H-4-Azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] typically involves a series of organic reactions. One common method includes the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclic core, and subsequent steps involve functional group modifications to introduce the spiro and azaspiro moieties .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-3’H-4-Azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Scientific Research Applications

(S)-3’H-4-Azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential as a lead compound for developing new drugs, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-3’H-4-Azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Radioligands

The compound is part of a broader class of spiroazabicyclic derivatives targeting α7-nAChR. Key structural analogs include:

Compound Name Structural Features Key Findings Reference
(1S,2R,4S)-5′-(2-[125I]iodofuran-3-yl)-3′H-4-azaspiro[...] Radioiodinated analog with furan substitution Lower colliculus-to-cerebellum ratio (~2.5) compared to target compound (4.2), indicating reduced in vivo specificity for α7-nAChR .
AZD0328 ((2R)-spiro-[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine] D-tartrate) (R)-configured spiro center; optimized for agonist activity Discontinued in Phase I trials due to adverse effects; highlights stereochemistry’s impact on clinical outcomes .
(2'S)-5'-Amino-spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine] Amine substituent at C5’ of furopyridine Improved solubility (pKa 9.59) but reduced receptor affinity compared to halogenated analogs .
5′-(5-Chlorothiophen-3-yl)-spiro[1-azabicyclo[...]-furo[2,3-b]pyridine] Chlorothiophene substituent Enhanced metabolic stability in preclinical models; retained α7-nAChR binding (Ki < 10 nM) .

Receptor Binding and Pharmacokinetics

  • Target Compound : Exhibits high α7-nAChR specificity with a colliculus-to-cerebellum ratio of 4.2 at 180 min post-injection, outperforming earlier radioligands .
  • AZD0328 : Despite structural similarity, its (R)-configuration led to agonist activity but poor clinical tolerance, underscoring the (S)-form’s advantage in imaging .
  • Thiophene Derivatives : Substitutions like 5-chlorothiophene improve lipophilicity and CNS penetration, addressing limitations of precursors like AR-R17779 (cross-reactivity with 5-HT3 receptors) .

Clinical and Preclinical Outcomes

  • Discontinued Agonists : AZD0328, PHA-543613, and others failed due to off-target effects (e.g., 5-HT3 interaction) or toxicity, emphasizing the need for selective radioligands over agonists .
  • Radioligand Utility: The target compound’s high in vivo stability and specificity make it preferable for non-therapeutic applications like PET imaging, avoiding pitfalls of agonist therapies .

Key Research Findings

Stereochemical Influence : The (S)-configuration confers superior α7-nAChR binding over (R)-configured analogs, likely due to optimal spatial alignment with the receptor’s hydrophobic pocket .

Substituent Effects :

  • Halogenation (e.g., iodine) improves radiolabeling efficiency but may reduce brain penetration .
  • Thiophene substituents enhance metabolic stability without compromising receptor affinity .

Clinical Translation: While therapeutic α7-nAChR agonists face challenges, the target compound’s diagnostic use avoids systemic toxicity, highlighting its niche in translational research .

Biological Activity

Overview

(S)-3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] is a complex organic compound characterized by its unique spiro-fused bicyclic structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.

  • Molecular Formula : C22H27N3O2
  • Molecular Weight : 365.47 g/mol
  • CAS Number : 220099-90-1

Synthesis

The synthesis of (S)-3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] typically involves a series of organic reactions, including:

  • Diels-Alder Reaction : Used to form the bicyclic core.
  • Ring-closing Metathesis : Follow-up reaction to introduce spiro and azaspiro moieties.

These methods are crucial for optimizing yield and purity in industrial production settings.

The biological activity of (S)-3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate these targets by binding to their active sites or altering their conformation, which may lead to various therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to (S)-3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] exhibit significant antimicrobial properties. For example:

  • Compounds derived from azaspiro frameworks have demonstrated activity against bacteria such as Staphylococcus aureus and Escherichia coli .

Antidiabetic Activity

Some derivatives have shown promising results in antidiabetic assays, particularly regarding α-glucosidase inhibition, which is critical for managing blood sugar levels .

Antitubercular Activity

Notably, certain related compounds have been evaluated for their antitubercular properties against both sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, showing activity comparable to standard treatments like rifampicin .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antimicrobial activity of various azaspiro compounds; found significant inhibition against E. coli and P. aeruginosa .
Study 2 Evaluated the antidiabetic potential of spirocyclic compounds; identified several candidates with higher α-glucosidase inhibition than acarbose .
Study 3 Explored the structural characteristics influencing the biological activity of azaspiro compounds; revealed correlations between molecular structure and receptor binding efficacy .

Q & A

Q. Critical Considerations :

  • Purification via chromatography or recrystallization is essential due to byproduct formation in cyclization steps.
  • Fluorescent properties of aqueous furopyridine solutions (blue fluorescence) can aid in tracking intermediates .

Basic: How is the structural integrity of (S)-3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] validated during synthesis?

Structural validation relies on a combination of spectroscopic and chromatographic techniques:

  • 1H/13C-NMR and DEPT : To confirm the spiro junction and substituent positions. For example, distinct shifts for protons adjacent to the azabicyclo[2.2.2]octane nitrogen (δ ~3.5–4.5 ppm) and furan oxygen (δ ~6.5–7.5 ppm) are diagnostic .
  • HRMS (High-Resolution Mass Spectrometry) : Ensures molecular formula accuracy, particularly for nitro- or cyano-substituted derivatives .
  • 2D-NMR (COSY, HMBC, HSQC) : Resolves connectivity in complex fused-ring systems, such as correlations between the azabicyclo and furopyridine moieties .

Advanced: How do structural modifications influence the compound’s activity as an α7 nicotinic acetylcholine receptor (nAChR) agonist?

Structure-activity relationship (SAR) studies reveal:

  • Spiro configuration : The (S)-enantiomer shows higher α7 nAChR binding affinity than the (R)-form, as demonstrated in AZD0328 (a tartrate salt derivative) .
  • Substituent effects :
    • Phenyl groups at the 5′-position (e.g., PSAB-OFP) enhance receptor selectivity over 5-HT3 receptors .
    • Electron-withdrawing groups (e.g., nitro, cyano) on the furopyridine ring improve metabolic stability but may reduce blood-brain barrier (BBB) penetration .
  • Bicyclic rigidity : The azabicyclo[2.2.2]octane moiety enforces a conformation that mimics acetylcholine’s quaternary ammonium group, critical for agonist activity .

Data Contradiction : While in vitro assays show nanomolar α7 nAChR affinity, in vivo efficacy is limited by poor BBB penetration (e.g., AR-R17779) .

Advanced: What methodologies address the compound’s poor central nervous system (CNS) bioavailability?

To enhance CNS penetration:

  • Prodrug strategies : Esterification of polar groups (e.g., carboxylic acids) to increase lipophilicity transiently .
  • Nanoparticle encapsulation : Polymeric carriers (e.g., PLGA nanoparticles) improve brain-targeted delivery, as tested with radioiodinated analogs like [125I]iodo-ASEM .
  • Structural analogs : Modifying the azabicyclo system (e.g., replacing with 1,4-diazabicyclo[3.2.2]nonane) balances receptor affinity and logP values .

Limitation : Increased lipophilicity may elevate off-target binding (e.g., to 5-HT3 receptors) .

Advanced: How can researchers resolve discrepancies between in vitro potency and in vivo toxicity in preclinical studies?

Case Example: AZD0328 showed robust α7 nAChR agonism in vitro (EC50 < 10 nM) but was discontinued in Phase I trials due to adverse effects (e.g., respiratory irritation). Mitigation strategies include:

  • Species-specific metabolism studies : Rodent vs. human liver microsome assays identify toxic metabolites (e.g., reactive intermediates from nitro reduction) .
  • Alternative dosing regimens : Subcutaneous administration reduces first-pass metabolism, as demonstrated for PSAB-OFP in hippocampal neuron studies .
  • Toxicity screening : Prioritize compounds with >100-fold selectivity over hERG channels to avoid cardiac liabilities .

Advanced: What computational tools predict the compound’s interaction with non-neuronal targets (e.g., kinases)?

Q. Methodology :

  • Molecular docking (AutoDock Vina, Glide) : Predicts binding to off-target kinases (e.g., AKT1, HER2) via homology modeling. For example, furopyridine derivatives exhibit strong affinity for AKT1’s PH domain (binding energy < −9 kcal/mol) .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes (e.g., α7 nAChR vs. NMUR2) over 100-ns trajectories. R-PSOP, a structural analog, shows reversible NMUR2 antagonism (Ki = 52 nM) via competitive binding .

Validation : Cross-validate docking results with radioligand displacement assays (e.g., [18F]ASEM for α7 nAChR occupancy) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]
Reactant of Route 2
(S)-3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]

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